molecular formula C19H27ClF2N2O2 B2492075 (2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride

(2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride

Cat. No.: B2492075
M. Wt: 388.9 g/mol
InChI Key: WZJJIHSIBMZUIN-PFEQFJNWSA-N
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Description

EST73502 (monohydrochloride) is a selective, orally active, and blood-brain barrier penetrant dual μ-opioid receptor agonist and σ1 receptor antagonist. It has shown significant potential in pain management due to its antinociceptive activity .

Preparation Methods

The synthesis of EST73502 (monohydrochloride) involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically includes the use of specific reagents and conditions to achieve the desired product. Industrial production methods focus on optimizing yield and purity while ensuring scalability and cost-effectiveness .

Chemical Reactions Analysis

EST73502 (monohydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

EST73502 (monohydrochloride) has a wide range of scientific research applications. In chemistry, it is used to study receptor-ligand interactions and signal transduction pathways. In biology, it is employed to investigate pain mechanisms and potential therapeutic targets. In medicine, it is being explored as a novel analgesic with improved safety and efficacy profiles compared to traditional opioids.

Mechanism of Action

The mechanism of action of EST73502 (monohydrochloride) involves its dual activity as a μ-opioid receptor agonist and σ1 receptor antagonist. By binding to these receptors, it modulates pain signaling pathways, leading to analgesic effects. The molecular targets and pathways involved include the inhibition of pain transmission and the modulation of neurotransmitter release .

Comparison with Similar Compounds

EST73502 (monohydrochloride) is unique due to its dual activity on μ-opioid and σ1 receptors. Similar compounds include other μ-opioid receptor agonists and σ1 receptor antagonists, but EST73502 (monohydrochloride) stands out for its balanced activity and improved safety profile. Some similar compounds include morphine, oxycodone, and other dual receptor modulators .

Properties

IUPAC Name

(2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N2O2.ClH/c1-3-23-13-19(25-14(2)18(23)24)7-10-22(11-8-19)9-6-15-12-16(20)4-5-17(15)21;/h4-5,12,14H,3,6-11,13H2,1-2H3;1H/t14-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJJIHSIBMZUIN-PFEQFJNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)CCC3=C(C=CC(=C3)F)F)OC(C1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CC2(CCN(CC2)CCC3=C(C=CC(=C3)F)F)O[C@@H](C1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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